molecular formula C8H9BrO2S B15207893 Ethyl 2-bromo-5-methylthiophene-3-carboxylate

Ethyl 2-bromo-5-methylthiophene-3-carboxylate

Cat. No.: B15207893
M. Wt: 249.13 g/mol
InChI Key: WIZJYPQRVLJLKA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-methylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-5-methylthiophene-3-carboxylate typically involves the bromination of 5-methylthiophene-3-carboxylate. One common method is the reaction of 5-methylthiophene-3-carboxylate with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and solvent concentration, is common. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-methylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydride.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original ester compound.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-3-thiophenecarboxylate: Similar structure but lacks the methyl group at the 5-position.

    Methyl 2-bromo-5-methylthiophene-3-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.

    2-Bromo-5-methylthiophene: Lacks the carboxylate ester group.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the ester group, which allows for diverse chemical modifications and applications. The methyl group at the 5-position also influences its reactivity and properties, making it distinct from other thiophene derivatives .

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

ethyl 2-bromo-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-5(2)12-7(6)9/h4H,3H2,1-2H3

InChI Key

WIZJYPQRVLJLKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)Br

Origin of Product

United States

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